

# A Technical Guide to the Discovery and Synthesis of Tetrahydropyran Amino Acid Derivatives

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## Compound of Interest

**Compound Name:** Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

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## Introduction: The Rise of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in modern drug discovery.<sup>[1]</sup> Its derivatives, particularly tetrahydropyran amino acids, are of significant interest due to their unique structural and physicochemical properties. The THP moiety can be considered a conformationally restricted ether, which reduces the entropic penalty upon binding to a biological target.<sup>[2]</sup>

Functioning as a bioisostere for cyclohexane, the THP ring offers lower lipophilicity and introduces a potential hydrogen bond acceptor through its oxygen atom.<sup>[2]</sup> These attributes are highly desirable in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and enhancing target engagement.<sup>[2]</sup> The incorporation of this scaffold into amino acid structures creates novel building blocks that can significantly influence peptide conformation, metabolic stability, and interaction with biological targets. Consequently, these derivatives are being explored as inhibitors for a wide range of enzymes and receptors, including kinases, proteases, and reductases.<sup>[2][3][4][5]</sup> This guide provides an in-depth overview of the discovery, synthesis, and application of these versatile compounds.

## Discovery and Therapeutic Applications

The strategic incorporation of the tetrahydropyran amino acid motif has led to the development of several potent and selective therapeutic agents. The rigid structure of the THP ring helps to pre-organize the molecule into a bioactive conformation, improving binding affinity for its target.

Key Therapeutic Targets and Examples:

- Kinase Inhibition: Gilteritinib (Xospata), an FDA-approved drug for acute myeloid leukemia (AML), features a prominent amino-THP substituent.<sup>[2]</sup> This molecule acts as an inhibitor of AXL receptor tyrosine kinase, as well as FLT3, ALK, LTK, and KIT kinases.<sup>[2]</sup> Similarly, AstraZeneca's ATM kinase inhibitor, AZD0156, was constructed using a key SNAr reaction involving a THP-4-amine building block.<sup>[2]</sup>
- Enzyme Inhibition (LpxC): A novel class of inhibitors targeting UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in bacterial outer membrane synthesis, has been developed based on a tetrahydropyran core.<sup>[3]</sup> These compounds demonstrate nanomolar potency against *P. aeruginosa* LpxC and excellent activity against *E. coli*.<sup>[3]</sup> The THP oxygen is capable of forming a key hydrogen bond with Lys238 in the enzyme's active site.<sup>[3]</sup>
- Dipeptidyl Peptidase IV (DPP-4) Inhibition: A highly functionalized tetrahydropyran derivative has been synthesized as a potent DPP-4 inhibitor for potential use in treating type 2 diabetes.<sup>[6]</sup>
- HCV NS5A Inhibition: A chiral THP fragment serves as a key building block in the synthesis of BMS-986097, an inhibitor of the Hepatitis C virus NS5A protein.<sup>[2]</sup>
- Peptidomimetics: The use of Fmoc-protected THP amino acids, such as Fmoc-ThpGly-OH, allows for their direct integration into peptide sequences. This enables the creation of peptidomimetics with improved pharmacological properties, including enhanced resistance to enzymatic degradation. The THP group has also been successfully employed as a nonaromatic, acid-labile protecting group for cysteine in solid-phase peptide synthesis, minimizing racemization.<sup>[7]</sup>

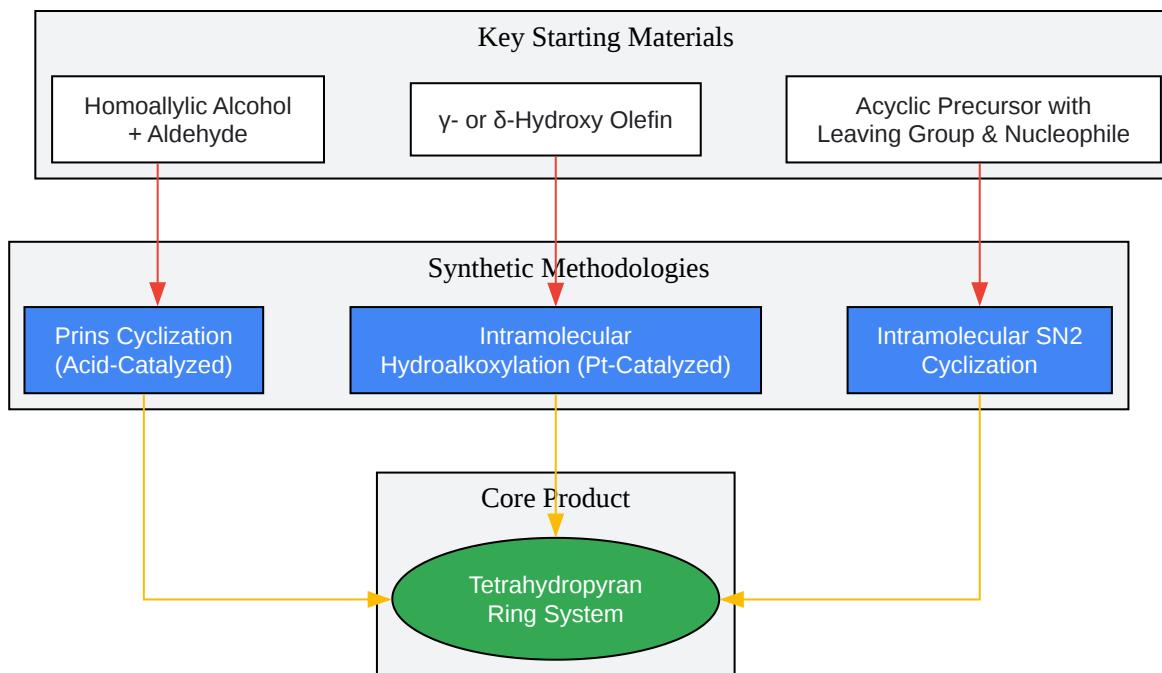
## Synthetic Strategies and Methodologies

The construction of the tetrahydropyran ring and its subsequent functionalization into amino acid derivatives can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

#### General Synthetic Approaches to the Tetrahydropyran Core:

- Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde to yield 4-hydroxytetrahydropyran derivatives, often with high cis-selectivity.[8]
- Intramolecular Hydroalkoxylation: Platinum-catalyzed hydroalkoxylation of  $\gamma$ - and  $\delta$ -hydroxy olefins provides a direct route to the THP ring and tolerates a wide range of functional groups.[8]
- Tandem Nucleophilic Addition/Oxa-Michael Reaction: A Lewis acid-catalyzed approach for synthesizing cis-2,6-disubstituted THP derivatives in good yields and with excellent diastereoselectivity.[9]
- Intramolecular SN2 Cyclization: The cyclization of acyclic precursors via an intramolecular SN2 displacement is a common and effective strategy for forming the THP ring.[2]

Below is a diagram illustrating these primary synthetic pathways.



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*General synthetic strategies for the tetrahydropyran core.*

## Quantitative Data Summary

The following tables summarize key quantitative data for representative tetrahydropyran amino acid derivatives and their precursors, highlighting their biological potency and synthetic efficiency.

Table 1: Biological Activity of Tetrahydropyran-Based LpxC Inhibitors[3]

Compound	P. aeruginosa LpxC IC50 (nM)	P. aeruginosa PAO1 MIC (µM)	E. coli ARC523 MIC (µM)
2	7.4	50	>200
9	4.4	50	25
23	2.5	25	3.13
25	1.8	25	<3.13

Table 2: Summary of Key Synthetic Reactions and Yields

Reaction Type	Starting Materials	Product	Catalyst/Reagent	Yield (%)	Reference
Asymmetric Synthesis	Highly functionalized pyranone precursor	DPP-4 Inhibitor	Stereoselective reductive amination	25% (overall)	[6]
Prins Cyclization	Homoallylic alcohol, Aldehyde	cis-4-hydroxytetrahydropyran	Phosphomolybdc acid	High	[8]
Suzuki–Miyaura Coupling	Fragment 1 (Boronic acid), Fragment 2 (Aryl halide)	Coupled Intermediate	Pd catalyst	-	[10]
Julia–Kocienski Olefination	Coupled Intermediate, Aldehyde fragment	Full Carbon Framework	Base	-	[10]

## Detailed Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and evaluation of novel compounds.

# Protocol: Synthesis of a Tetrahydropyran-Based LpxC Inhibitor (Compound 9)

This protocol is adapted from the synthesis described by Hale et al.<sup>[3]</sup> It outlines the key steps to generate the final inhibitor from a core building block.

## Step 1: Synthesis of Phenol Intermediate (7)

- A multi-step synthesis is employed involving a Sonogashira coupling reaction followed by a reductive amination to produce the key phenol intermediate (7).

## Step 2: Alkylation of Phenol (7) with Iodide (4)

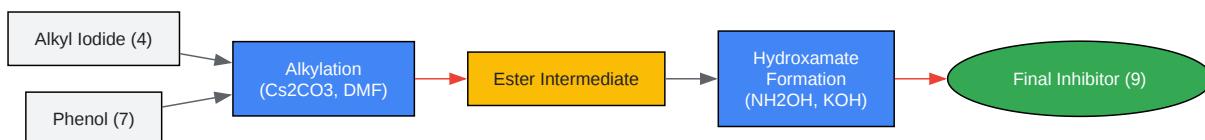
- To a solution of phenol 7 in a suitable aprotic solvent (e.g., DMF), add a base such as cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ).
- Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
- Add the tetrahydropyran core alkyl iodide 4 to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the ether-linked intermediate.

## Step 3: Hydroxamate Formation

- Dissolve the ester intermediate from Step 2 in a mixture of THF and methanol.
- Add an aqueous solution of hydroxylamine (50% w/w) and a base such as potassium hydroxide (KOH).

- Stir the reaction at room temperature and monitor its progress.
- Once the reaction is complete, carefully acidify the mixture with a cooled acid solution (e.g., 1N HCl) to pH ~7-8.
- Extract the product with an organic solvent, dry the organic phase, and concentrate in vacuo.
- Purify the final compound 9 by chromatography or recrystallization.

The logical workflow for this synthesis is depicted below.



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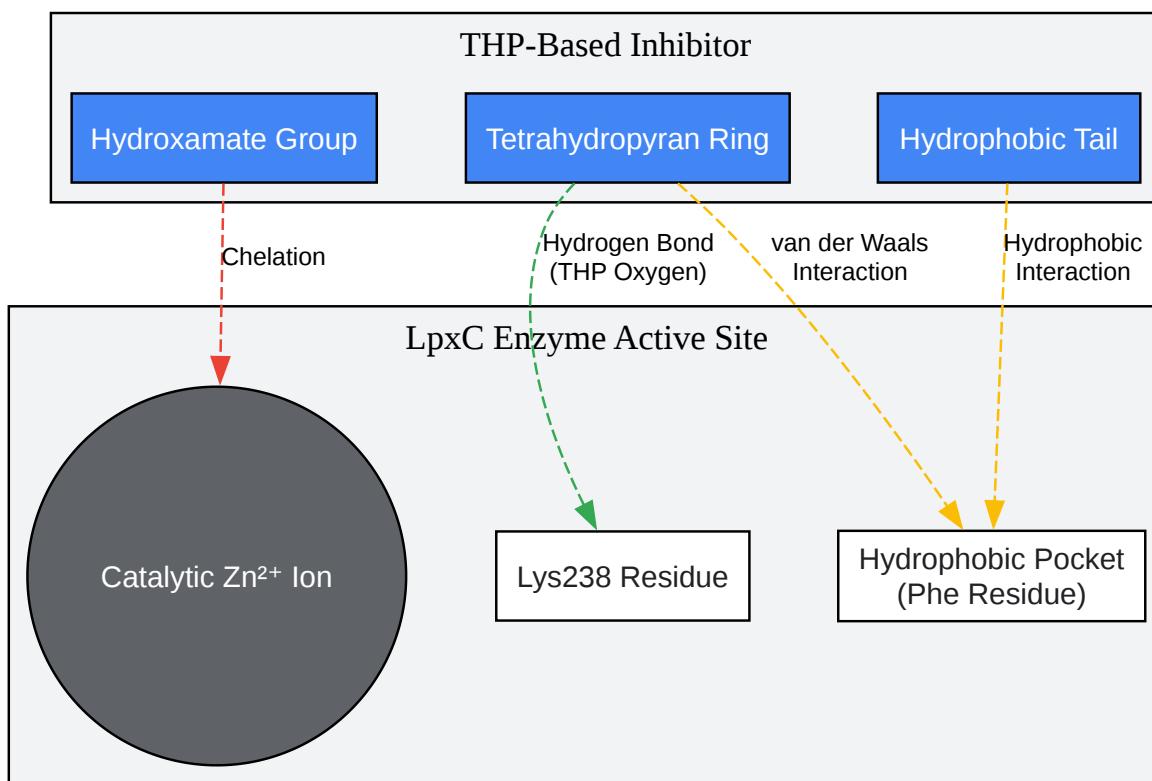
*Synthetic workflow for LpxC inhibitor compound 9.*

## Mechanism of Action and Target Interaction

The therapeutic efficacy of tetrahydropyran amino acid derivatives stems from their precise interaction with biological targets. X-ray crystallography and molecular docking studies have provided invaluable insights into their binding modes.

For the tetrahydropyran-based LpxC inhibitors, the hydroxamate group chelates the catalytic zinc ion in the enzyme's active site.<sup>[3]</sup> Crucially, the oxygen atom of the tetrahydropyran ring forms a specific hydrogen bond with the side chain of a key lysine residue (Lys227 in *A. aeolicus* LpxC, equivalent to Lys238 in *P. aeruginosa*).<sup>[3]</sup> The carbon backbone of the THP ring engages in favorable van der Waals interactions with a hydrophobic phenylalanine residue in the UDP pocket, further anchoring the inhibitor.<sup>[3]</sup> These multiple points of contact contribute to the nanomolar potency of the optimized compounds.

The signaling pathway diagram below illustrates this key interaction.



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*Inhibitor binding within the LpxC enzyme active site.*

## Conclusion and Future Directions

Tetrahydropyran amino acid derivatives represent a versatile and highly valuable class of compounds in drug discovery.<sup>[1]</sup> Their unique combination of conformational rigidity, improved physicochemical properties, and capacity for specific target interactions has cemented their role in the development of novel therapeutics. The synthetic methodologies for their construction are mature and varied, allowing for the creation of diverse chemical libraries for screening.

Future research will likely focus on several key areas:

- Development of Novel Stereoselective Syntheses: Creating more efficient and asymmetric routes to access complex and highly substituted THP amino acids.<sup>[1]</sup>

- Exploration of New Biological Targets: Applying the THP scaffold to a broader range of therapeutic targets beyond kinases and bacterial enzymes.[1]
- Computational Design: Utilizing computational chemistry and machine learning to guide the design of new THP-based drugs with optimized pharmacokinetic and pharmacodynamic profiles.[1]

The continued exploration of this chemical space promises to yield next-generation therapeutics with enhanced efficacy and safety profiles, addressing unmet needs across various disease areas.

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